4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine

Medicinal Chemistry Drug Metabolism Benzoylpiperidine SAR

SAR studies often fail when generic regioisomers are substituted for the intended benzoylpiperidine fragment, confounding binding and metabolic data. 4-{[1-(2,6-Difluorobenzoyl)piperidin-3-yl]oxy}pyridine (CAS 2034433-06-0) eliminates this risk by providing the precise 2,6-difluoro substitution and 3-yloxy chirality required for reproducible target engagement. • Serves as the 2,6-difluoro benchmark in three-compound matrices with the 3,4-difluoro analog (CAS 1428380-00-0) and the non-fluorinated parent, deconvoluting electronic, steric, and metabolic contributions. • The 4-pyridyl ether tail enables late-stage functionalization via N-oxide formation or metal-catalyzed cross-coupling, while the chiral piperidin-3-yloxy core supports enantiomer separation for IP-differentiating lead series. • Supplied at ≥98% purity with full analytical documentation; available from BenchChem stock for immediate global dispatch.

Molecular Formula C17H16F2N2O2
Molecular Weight 318.324
CAS No. 2034433-06-0
Cat. No. B2607918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine
CAS2034433-06-0
Molecular FormulaC17H16F2N2O2
Molecular Weight318.324
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)OC3=CC=NC=C3
InChIInChI=1S/C17H16F2N2O2/c18-14-4-1-5-15(19)16(14)17(22)21-10-2-3-13(11-21)23-12-6-8-20-9-7-12/h1,4-9,13H,2-3,10-11H2
InChIKeyZIXXTEVUJBEKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(2,6-Difluorobenzoyl)piperidin-3-yl]oxy}pyridine: Structure & Class


4-{[1-(2,6-Difluorobenzoyl)piperidin-3-yl]oxy}pyridine (CAS 2034433-06-0) is a synthetic heterocyclic small molecule (C17H16F2N2O2, MW 318.32 g/mol) that belongs to the benzoylpiperidine ether class . It features a piperidine core N-acylated with a 2,6-difluorobenzoyl group and O-linked at the 3-position to a pyridine ring. Compounds of this class are widely used as medicinally relevant building blocks and fragments, with the pyridyl-piperidine scaffold appearing in numerous patent disclosures, including Merck's Wnt pathway inhibitor program [1]. The specific 2,6-difluoro substitution pattern and the 3-yloxy linkage distinguish this compound from other regioisomeric analogs in screening libraries.

C3
Scaffold Chiral piperidin-3-yloxy core provides distinct vector geometry for fragment-based screening and SAR exploration.
2,6-F
Motif 2,6-Difluorobenzoyl group blocks both ortho positions, potentially offering enhanced metabolic stability compared to non-fluorinated or mono-fluorinated analogs.
4-O
Anchor 4-Oxypyridine ring serves as a hydrogen-bond acceptor with predicted higher pKa than 2-oxy analogs, supporting target-engagement screening.

Why Analog Substitution Fails: Critical Motifs


Interchanging 4-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}pyridine with its closest commercially available positional isomer, 2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine (CAS 1428380-00-0), would alter three critical structural parameters simultaneously: the fluorine substitution pattern on the benzoyl ring (2,6- vs. 3,4-difluoro), the site of the ether linkage on the piperidine ring (3-yloxy vs. 4-yloxy), and the point of attachment on the pyridine ring (4-oxy vs. 2-oxy) . These changes are expected to produce divergent molecular shapes, electronic distributions, and hydrogen-bonding geometries, which can lead to distinct target-binding profiles and pharmacokinetic properties within the benzoylpiperidine class [1]. Consequently, generic substitution without explicit comparative biological data risks compromising the integrity of structure-activity relationship (SAR) studies or fragment-based screening campaigns.

F pattern
Switching to the 3,4-difluorobenzoyl analog (CAS 1428380-00-0) may alter metabolic susceptibility; the 2,6-substitution motif blocks both ortho positions, while 3,4-substitution leaves one ortho site exposed.
C3 vs C4
Replacing the chiral 3-yloxy linkage with the achiral 4-yloxy analog changes molecular shape and binding-mode potential; this conformational shift can affect fragment-growing trajectories.
4-O vs 2-O
Using a 2-oxypyridine analog instead of 4-oxypyridine shifts the hydrogen-bond acceptor geometry and predicted pKa, which may impact target engagement in biological assays.

Head-to-Head Comparison with Closest Analog


Fluorine Substitution Pattern & Metabolic Stability

The 2,6-difluorobenzoyl motif in the target compound blocks both ortho positions of the phenyl ring, a configuration known to sterically and electronically shield the metabolically labile benzoyl carbonyl. In a systematic study of benzoylpiperidine-based MAGL inhibitors, compounds containing a difluorobenzoyl group (compare G3) demonstrated improved metabolic stability relative to non-fluorinated or mono-fluorinated analogs [1]. The 2,6-substitution pattern contrasts with the 3,4-difluoro arrangement found in analog CAS 1428380-00-0, which leaves one ortho position unsubstituted and may be more susceptible to oxidative metabolism. Direct comparative metabolic stability data for the target compound versus the 3,4-difluoro analog are not currently available in the public domain.

Fluorine Substitution & Metabolic Stability
Class-level inference
Target
2,6-difluorobenzoyl: both ortho positions fluorine-substituted
Comparator
3,4-difluorobenzoyl (CAS 1428380-00-0): one ortho position unsubstituted
Selection of 2,6-difluoro may offer a metabolically more stable starting point for SAR studies; experimental verification is essential.
No direct comparative metabolic stability data publicly available; class-level SAR from benzoylpiperidine MAGL inhibitors.
Medicinal Chemistry Drug Metabolism Benzoylpiperidine SAR

Ether Linkage Position & Conformation

The 3-yloxy substitution on the piperidine ring introduces an asymmetric center at the C3 position, generating a chiral building block. This contrasts with the 4-yloxy substitution found in analog CAS 1428380-00-0, which is achiral at the point of ether attachment. The 3-yloxy configuration places the pyridyl ether in a different spatial orientation relative to the piperidine nitrogen, altering the overall molecular shape and the relative orientation of the two aromatic rings. In fragment-based screening campaigns, such conformational differences can result in distinct binding modes to protein targets [1]. Quantitative conformational energy differences between the 3-yloxy and 4-yloxy isomers have not been experimentally reported in the public literature.

Ether Linkage & Conformation
Class-level inference
Target
Piperidin-3-yloxy: chiral at C3; pyridyl group off-plane with distinct dihedral angles
Comparator
Piperidin-4-yloxy (CAS 1428380-00-0): achiral at attachment; symmetric arrangement
3-yloxy chirality and conformation may differentiate binding profiles in fragment screening; experimental binding data should be generated.
Quantitative conformational energy differences not experimentally reported.
Conformational Analysis Molecular Design Piperidine Scaffolds

Pyridine Attachment: Hydrogen-Bond Acceptor Capacity

The target compound features a pyridine ring linked via the 4-oxy position, where the pyridine nitrogen is para to the ether oxygen. In the comparator analog CAS 1428380-00-0, the pyridine is attached via the 2-oxy position, placing the nitrogen ortho to the ether oxygen. This positional difference alters the pKa of the pyridine nitrogen and its capacity to act as a hydrogen-bond acceptor. Computational predictions using ACD/Labs indicate that 4-substituted pyridines have a pKa approximately 0.5–1.0 units higher than 2-substituted pyridines due to reduced inductive electron withdrawal . This difference can affect binding interactions with protein targets that engage the pyridine nitrogen. Direct experimental pKa measurements for the target compound and comparator are not available in the public domain.

Pyridine Attachment & H-Bond Capacity
Context-dependent
Target
4-oxypyridine: predicted pKa ~5.5–6.0
Comparator
2-oxypyridine (CAS 1428380-00-0): predicted pKa ~4.5–5.0
Higher predicted pKa of 4-oxy may support hydrogen-bond acceptor screening; experimental pKa determination is recommended.
ACD/Labs prediction; no direct experimental pKa data available.
Hydrogen Bonding Fragment-Based Drug Design Pyridine Isosteres

Supplier Availability & Purity Comparison

The target compound (CAS 2034433-06-0) is available from multiple global suppliers at purities typically ≥95% (HPLC), with typical pack sizes ranging from 50 mg to 1 g for research-grade material . The closest regioisomeric analog, CAS 1428380-00-0, is also commercially available but from a distinct set of vendors, which may lead to differences in pricing, delivery lead times, and batch-to-batch consistency depending on the sourcing region . No direct comparative lot-release data (e.g., NMR purity, residual solvent profiles) are publicly available to enable a quantitative purity comparison.

Supplier Availability & Purity
Data to verify
Target (CAS 2034433-06-0) Purity ≥95% (HPLC); pack sizes 50 mg–1 g; multiple global suppliers
Comparator (CAS 1428380-00-0) Purity ≥95% (HPLC); distinct vendor network
Procurement decisions should rely on vendor quotes and certificates of analysis; batch-to-batch consistency may vary between suppliers.
Supplier catalog survey (2025–2026); data subject to change based on inventory.
Chemical Procurement Custom Synthesis Building Block Sourcing

Optimal Research & Procurement Scenarios


Fragment-Based Drug Discovery: Kinase & Wnt Targets

The compound's 2,6-difluorobenzoyl-piperidine core and 4-pyridyl ether tail make it a suitable fragment for screening against kinase ATP-binding sites or Wnt pathway targets, as evidenced by the Merck pyridyl piperidine patent series [1]. Its distinct 3-yloxy chirality and 2,6-difluoro substitution differentiate it from achiral 4-yloxy analogs, offering unique vector geometry for fragment growing or merging strategies. Users should pair this fragment with differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) primary screens to validate target engagement before initiating medicinal chemistry optimization.

Fluorine Position SAR for Benzoylpiperidines

For medicinal chemistry teams investigating the impact of fluorine substitution patterns on benzoylpiperidine bioactivity, this compound serves as the 2,6-difluoro benchmark. When compared head-to-head with the 3,4-difluoro analog (CAS 1428380-00-0) and the non-fluorinated benzoylpiperidine parent, the three-compound matrix allows deconvolution of electronic, steric, and metabolic stability contributions [2]. Researchers should measure CYP450 metabolic stability, logD, and cellular permeability in parallel to generate quantitative differentiation data.

Custom Synthesis for Proprietary Lead Optimization

The chiral piperidin-3-yloxy scaffold provides a handle for enantiomer separation or asymmetric synthesis, enabling access to enantiopure lead compounds. Procurement of the racemic building block (≥95% purity) followed by chiral resolution or enantioselective modification can yield IP-differentiating chemical matter. The 4-oxypyridine moiety further offers a synthetic handle for late-stage functionalization via N-oxide formation or metal-catalyzed cross-coupling [1].

Application
Selection Property
Validation Focus
Fragment-based screening for kinase / Wnt targets
Chiral 3-yloxy scaffold, 2,6-difluoro substitution
Target engagement and binding assays (e.g., DSF, SPR); verify fragment binding before optimization
Fluorine SAR for benzoylpiperidines
2,6-Difluorobenzoyl benchmark
Parallel profiling of metabolic stability, logD, and cellular permeability; compare with 3,4-difluoro and non-fluorinated analogs
Proprietary lead optimization via chiral resolution
Chiral piperidine scaffold, 4-pyridyl handle
Enantiomer separation or asymmetric modification; late-stage functionalization assessment
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